Nebivolol hydrochloride

Vue d'ensemble

Description

Nebivolol hydrochloride is a beta-blocker used to treat high blood pressure and heart failure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Synthesis Analysis

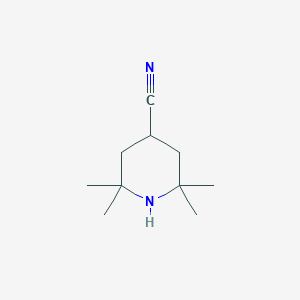

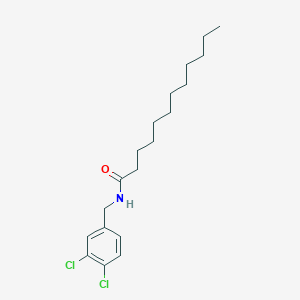

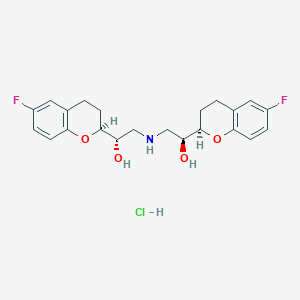

The synthesis of nebivolol involves derivatives of alpha,alpha’ (iminobis (methylene]-bis- (3,4-dihydro-2H-1benzopyran-2-methanol) and the stereochemistry and pharmacological profile of this new class of antihypertensive compounds are described .Molecular Structure Analysis

Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 . The molecular weight is 405.4 g/mol . The structure of nebivolol hydrochloride is complex, with multiple functional groups including a secondary amino group, a secondary alcohol, and a diol .Chemical Reactions Analysis

Nebivolol is a highly selective β1-adrenergic receptor antagonist with a pharmacologic profile that differs from those of other drugs in its class. In addition to cardioselectivity mediated via β1 receptor blockade, nebivolol induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via β3 agonism .Physical And Chemical Properties Analysis

Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 and a molecular weight of 405.4 g/mol . It is an organofluorine compound, a secondary amino compound, a secondary alcohol, a diol, and a member of chromanes .Applications De Recherche Scientifique

Hypertension Treatment

Nebivolol hydrochloride (NEB) is a third-generation highly-selective β1-adrenergic receptor antagonist that is particularly recommended in the treatment of hypertension . It is available on the market as tablets .

Improved Oral Bioavailability

New oral tablets of nebivolol have been developed aiming to improve its low solubility/dissolution properties, which is the main reason behind its poor/variable oral bioavailability . By using cyclodextrin (CD) complexation, the dissolution properties of nebivolol have been significantly improved .

Tissue Regeneration

Nebivolol hydrochloride has been evaluated for its potential in tissue regeneration . In a study, nebivolol was loaded into chitosomes using chitosan lactate and sodium tripolyphosphate via the ionic gelation method . The results showed promising effects in enhancing skin healing and tissue regeneration .

Vasodilation

Apart from its beta-blocking effects, nebivolol has an endothelium-dependent vasodilator property which is mediated via the L-arginine/NO pathway . This makes it useful in conditions where vasodilation can be beneficial.

Inhibition of Platelet and Leucocyte Adhesion

NO, which is released by nebivolol, serves important functions like inhibition of platelet and leucocyte adhesion to vascular endothelium . This can be beneficial in conditions where inhibition of platelet and leucocyte adhesion is desired.

Inhibition of Smooth Muscle Hyperplasia

NO also inhibits smooth muscle hyperplasia following vascular injury . This can be useful in conditions where inhibition of smooth muscle hyperplasia is beneficial.

Mécanisme D'action

Target of Action

Nebivolol hydrochloride primarily targets the β1-adrenergic receptors in the heart . These receptors normally bind to hormones called catecholamines, which cause the heart to beat harder and faster . By blocking these receptors, nebivolol helps the heart beat more slowly .

Biochemical Pathways

This results in a greater decrease in systolic and diastolic blood pressure than other beta blockers .

Pharmacokinetics

Nebivolol is metabolized in the liver via CYP2D6-mediated pathways . It has a protein binding of 98% and an elimination half-life of 12-19 hours . The drug is excreted through the kidneys and feces . The absolute oral bioavailability of nebivolol varies from 12 to 96% in subjects characterized as extensive and poor debrisoquine hydroxylators .

Action Environment

The efficacy and stability of nebivolol can be influenced by various environmental factors. Additionally, diabetic patients should monitor their blood glucose levels as beta blockers like nebivolol may mask signs of hypoglycemia .

Safety and Hazards

Propriétés

IUPAC Name |

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nebivolol hydrochloride | |

CAS RN |

152520-56-4 | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Nebivolol Hydrochloride is a third-generation beta-blocker with a unique pharmacological profile. It exhibits highly selective β1-receptor antagonist activity, effectively reducing blood pressure and heart rate [, , ]. This selectivity for β1-receptors over β2-receptors contributes to its favorable side effect profile compared to non-selective beta-blockers [].

ANone: Unlike many other beta-blockers, Nebivolol Hydrochloride also promotes nitric oxide release, leading to vasodilation []. This vasodilatory action contributes to its antihypertensive effects by reducing peripheral vascular resistance and improving arterial compliance [].

ANone: While the provided excerpts do not explicitly state the molecular formula and weight of Nebivolol Hydrochloride, they do highlight that it is the hydrochloride salt of the parent compound, Nebivolol. This information can be found in scientific databases or the literature.

ANone: Researchers utilize various spectroscopic techniques to analyze Nebivolol Hydrochloride. These include UV spectrophotometry, which is widely used due to the compound's strong absorbance in the UV region [, , , , , , , ]. Infrared spectroscopy (FTIR) is another valuable tool employed to identify functional groups and assess drug-excipient compatibility in formulations [, , , ].

ANone: Studies investigating the stability of Nebivolol Hydrochloride have revealed its susceptibility to degradation under certain stress conditions. Notably, it exhibits degradation in oxidative environments [, , ]. Researchers have also observed degradation in photolytic conditions [, , ]. These findings underscore the importance of developing appropriate formulations and storage conditions to ensure drug stability.

ANone: Researchers have developed and validated several analytical methods for the accurate and precise quantification of Nebivolol Hydrochloride. High-performance liquid chromatography (HPLC) stands out as a widely adopted technique [, , , , , , , , ]. High-performance thin-layer chromatography (HPTLC) is another preferred method, particularly for its speed and sensitivity [, , , , , , , ]. UV spectrophotometry is also employed, often in combination with other methods like simultaneous equations or Q-analysis for analyzing multi-component formulations [, , , , , ].

ANone: Method validation is crucial to ensure the reliability of analytical data. In the case of Nebivolol Hydrochloride, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) during method validation [, , , , , , , , , , , , , , , , , , , ]. Compliance with International Conference on Harmonization (ICH) guidelines is paramount during this process [, , , , , , , ].

ANone: As a poorly water-soluble drug, Nebivolol Hydrochloride presents challenges in achieving desirable dissolution rates and bioavailability []. To overcome these limitations, researchers have explored various formulation strategies. These include liquisolid compacts, which utilize non-volatile solvents and carriers to improve drug wettability and dissolution [, ]. The development of self-micro-emulsifying drug delivery systems (SMEDDS) is another promising approach to enhance solubility and dissolution, ultimately improving oral bioavailability [].

ANone: The choice of excipients plays a critical role in determining the dissolution characteristics of Nebivolol Hydrochloride tablets. Superdisintegrants like sodium starch glycolate and crosscarmellose sodium are often incorporated to facilitate rapid disintegration and enhance drug release [, , , ]. Polymers like hydroxypropyl methylcellulose (HPMC) and microcrystalline cellulose (MCC) are commonly employed in matrix systems to control drug release [, ]. Optimization of formulation variables, including the concentration of these excipients and the manufacturing process, is crucial for achieving desired dissolution profiles [, , ].

ANone: Recognizing the limitations of conventional oral delivery, researchers have explored alternative administration routes for Nebivolol Hydrochloride to potentially enhance its therapeutic efficacy. Transdermal delivery systems, such as patches, offer the advantage of bypassing first-pass metabolism and providing sustained drug release [, , ]. Nanostructured lipid carriers (NLCs) incorporated into hydrogels have shown promise as a transdermal delivery system for sustained release and improved bioavailability [].

ANone: While not directly addressed in the provided research, targeted drug delivery approaches could potentially enhance the therapeutic index of Nebivolol Hydrochloride. By directing the drug specifically to cardiovascular tissues, it may be possible to achieve greater efficacy at lower doses, potentially minimizing off-target effects.

ANone: Ongoing research on Nebivolol Hydrochloride focuses on refining its delivery and expanding its therapeutic potential. Investigating novel drug delivery systems, including nanoparticles and targeted delivery approaches, could further enhance its bioavailability and efficacy [, ]. Exploring its potential in other cardiovascular conditions beyond hypertension is another promising area of research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.